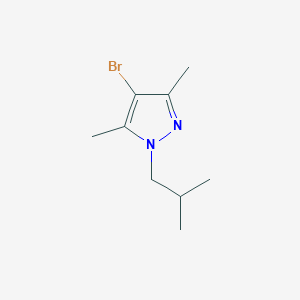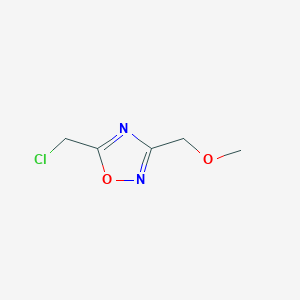
4-溴-1-异丁基-3,5-二甲基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the empirical formula C10H17BrN2 . It is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular weight of “4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole” is 245.16 . The SMILES string representation of its structure isCC(CC)N1N=C(C(Br)=C1C)C . Physical And Chemical Properties Analysis
“4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole” is a solid compound . Its InChI key isZDVUWUPSJNIEAF-UHFFFAOYSA-N .
科学研究应用
化学合成和动力学
4-溴-1-异丁基-3,5-二甲基-1H-吡唑及其衍生物在各种化学合成中被使用。例如,王、布拉马亚和谢(2015)的研究探索了一种相关化合物3,5-二甲基-1-(3-苯基丙基)-1H-吡唑的新合成途径,在相转移催化和超声辐射条件下。这项研究突出了在不同条件下的动力学参数和反应行为,这对化学合成过程是有价值的 (Wang, Brahmayya, & Hsieh, 2015)。
生物学研究
吡唑衍生物,包括4-溴变体,经常被研究其生物活性。例如,Omondi等人(2018)使用2-溴-6-(3,5-二甲基-1H-吡唑-1-基)吡啶合成了钌(III)配合物,研究了它们的反应性和潜在的生物应用,如对HeLa细胞系的最小细胞毒活性 (Omondi et al., 2018)。
抗菌和抗真菌性能
多项研究探讨了吡唑衍生物的抗微生物性能。Farag等人(2008)研究了N-苯基吡唑衍生物,包括4-溴变体,对各种病原体的抗微生物作用,表明其对各种病原体有显著活性 (Farag et al., 2008)。
分析化学应用
在分析化学中,4-溴-1-异丁基-3,5-二甲基-1H-吡唑已被用作试剂。Lu等人(2019)开发了一种方法来测定水中的反应性溴物种,使用3,5-二甲基-1H-吡唑的衍生物进行快速和化学计量的衍生 (Lu et al., 2019)。
腐蚀抑制
吡唑衍生物也被研究其腐蚀抑制性能。El Arrouji等人(2020)研究了二甲基-1H-吡唑衍生物作为酸性介质中轻钢的腐蚀抑制剂,证明了它们的效率和在工业应用中的潜力 (El Arrouji et al., 2020)。
安全和危害
作用机制
Target of Action
This compound is a biochemical used for proteomics research .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to diverse biochemical effects .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific experimental context .
生化分析
Biochemical Properties
4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . This compound also affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism . The interactions of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole with these biomolecules suggest its role as an inhibitor in biochemical pathways.
Cellular Effects
The effects of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting energy-dependent cellular processes . Additionally, the compound’s effect on calcium uptake can alter intracellular calcium levels, which are crucial for various signaling pathways and cellular functions.
Molecular Mechanism
At the molecular level, 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its ability to inhibit oxidative phosphorylation suggests that it may bind to components of the electron transport chain, thereby disrupting ATP synthesis . Furthermore, the compound’s impact on calcium uptake indicates potential interactions with calcium transporters or channels, leading to altered calcium homeostasis within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activities . Long-term exposure to 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, affecting cellular energy metabolism and signaling pathways.
Dosage Effects in Animal Models
The effects of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Toxic or adverse effects may occur at high doses, including potential disruptions in energy metabolism and calcium homeostasis. These threshold effects highlight the importance of dosage considerations in experimental studies involving this compound.
Metabolic Pathways
4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for oxidative phosphorylation and calcium uptake . The compound’s inhibition of these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways influenced by 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole within cells and tissues are important factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can also influence its effects on cellular function and metabolism. Studies on the transport and distribution of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole can provide insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-bromo-3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2/c1-6(2)5-12-8(4)9(10)7(3)11-12/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJNLSDZPMEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649266 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171526-62-7 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)
![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)
![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

